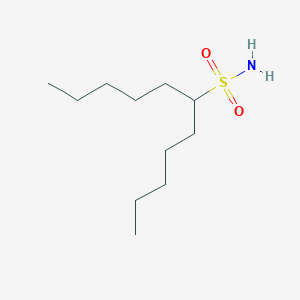
Undecane-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane-6-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an undecane chain. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of undecane with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another method involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the use of sodium sulfinates and amines. This method is efficient and tolerates a wide range of functional groups . Additionally, the direct synthesis from thiols and amines has emerged as a highly useful method for producing structurally diverse sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions
Undecane-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide group into sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Undecane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: They are used in the production of herbicides, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of undecane-6-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing DNA, ultimately leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to undecane-6-sulfonamide include:
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their overall structure and reactivity.
Sulfenamides and Sulfinamides: These compounds also contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical and biological properties. Its long undecane chain and sulfonamide group make it particularly useful in medicinal chemistry and industrial applications.
Propiedades
Fórmula molecular |
C11H25NO2S |
|---|---|
Peso molecular |
235.39 g/mol |
Nombre IUPAC |
undecane-6-sulfonamide |
InChI |
InChI=1S/C11H25NO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,12,13,14) |
Clave InChI |
VGLKWFPWBKAZGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


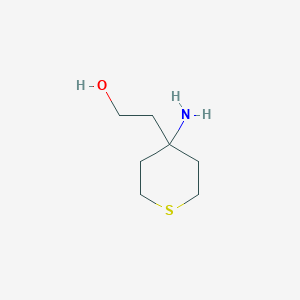
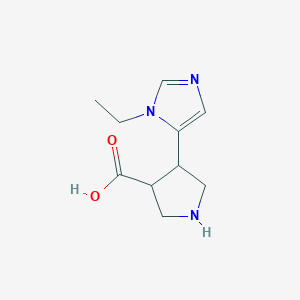

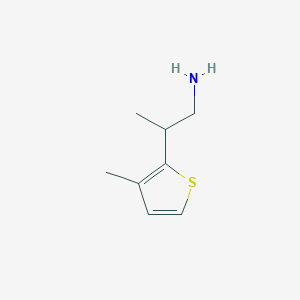
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
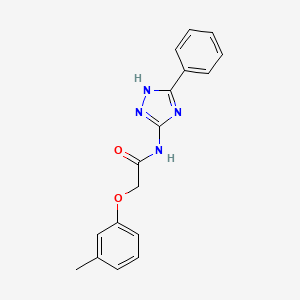
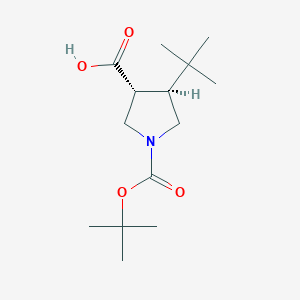
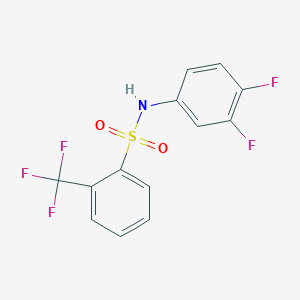
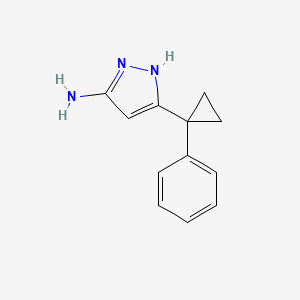
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
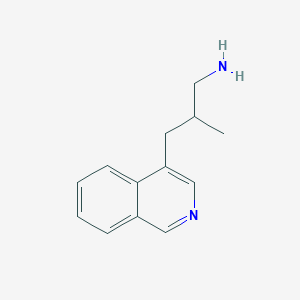
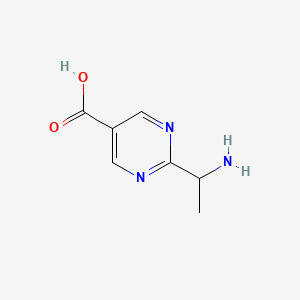
![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
